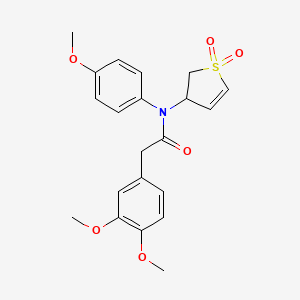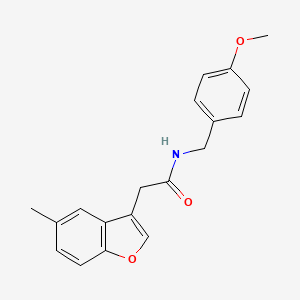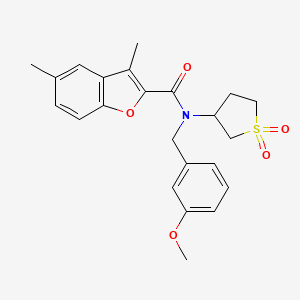![molecular formula C23H26FN3O B11416696 N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11416696.png)
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a cyclohexanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole derivative.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzimidazole derivative with cyclohexanecarboxylic acid or its activated ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity and specificity, while the cyclohexanecarboxamide moiety can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- N-(1-(1H-benzimidazol-2-yl)ethyl)-2-fluorobenzamide
- N-(1-(1-benzyl-1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
- N-(1-(1-(4-cyanobenzyl)-1H-benzimidazol-2-yl)ethyl)-2-fluorobenzamide
Uniqueness
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can significantly influence its chemical and biological properties. This structural feature may confer enhanced stability, solubility, and bioavailability compared to similar compounds.
特性
分子式 |
C23H26FN3O |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H26FN3O/c24-19-12-10-17(11-13-19)16-27-21-9-5-4-8-20(21)26-22(27)14-15-25-23(28)18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-16H2,(H,25,28) |
InChIキー |
KYONHZGFWKVGBK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11416616.png)
![2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B11416620.png)
![7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416625.png)
![1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11416627.png)

![11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416649.png)




![{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B11416687.png)
![N-[(4-Fluorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide](/img/structure/B11416695.png)

![1-(4-fluorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416711.png)
